![molecular formula C22H28N2O4 B2491433 2,3-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide CAS No. 954246-23-2](/img/structure/B2491433.png)
2,3-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide
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Overview
Description
Synthesis Analysis
Synthesis of related compounds involves intricate steps that yield products through reactions like the Staudinger reaction, Pummerer-type cyclization, or modifications of existing pharmaceutical compounds. For instance, N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide was synthesized using sodium dithionite as a reductive cyclizing agent, showcasing a method that might be analogous to synthesizing the target compound (Bhaskar et al., 2019).
Molecular Structure Analysis
X-ray crystallography and DFT calculations are key tools in understanding the molecular structure of benzamide derivatives. For example, endo- and exo-2,3-dimethoxy-N-[8(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-y1]benzamide hydrochloride were analyzed through single-crystal X-ray diffraction techniques to elucidate their molecular structures (Collin et al., 1986).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can vary widely, depending on the substituents and reaction conditions. The synthesis and characterization of molecules like 2,5-(dimethoxy)-2-[[(4-(dodecyloxy)phenyl)imino]methyl]benzene highlight the potential chemical reactions and the influence of substituents on the chemical properties of these compounds (Gülbaş et al., 2020).
Physical Properties Analysis
The physical properties, including phase transitions, crystallinity, and thermal behavior, can be profoundly affected by molecular structure. Analyzing these properties provides insight into the stability and application potential of the compound. The study on antipyrine-like derivatives offers a detailed examination of the physical properties through X-ray structure characterization and Hirshfeld surface analysis, which could be analogous to the physical property analysis of the target compound (Saeed et al., 2020).
Chemical Properties Analysis
Chemical properties encompass reactivity, stability under various conditions, and interaction with different chemical agents. The benzamide derivatives' synthesis and evaluation against dopamine D2 receptors illustrate an aspect of chemical properties related to biological activity, which could be relevant for understanding similar properties in the target compound (Bishop et al., 1991).
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have been associated with a range of biological activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
It’s worth noting that benzamides, to which this compound belongs, often interact with their targets by binding to them, thereby modulating their function .
Biochemical Pathways
Benzamides have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzamides have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-11-6-10-18(21(19)27-2)22(25)23-12-7-13-24-14-15-28-20(16-24)17-8-4-3-5-9-17/h3-6,8-11,20H,7,12-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAVMGVLKYBTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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